
Ibandronic Acid-d3
Overview
Description
Ibandronic Acid-d3 (CAS 1130899-41-0) is a deuterium-labeled analog of ibandronic acid, a nitrogen-containing bisphosphonate used to treat osteoporosis and bone metastases. The deuterated form replaces three hydrogen atoms with deuterium, increasing its molecular weight (319.23 g/mol vs. 319.229 g/mol for non-deuterated ibandronic acid) . This modification enhances its utility as an internal standard in mass spectrometry and pharmacokinetic studies, ensuring precise quantification of the parent compound in biological matrices .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ibandronic Acid-d3 involves the incorporation of deuterium atoms into the molecular structure of Ibandronic Acid. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of a suitable phosphonic acid derivative with a deuterated amine under controlled conditions to yield the deuterated bisphosphonate .
Industrial Production Methods: Industrial production of this compound follows similar principles as the synthesis of non-deuterated Ibandronic Acid. The process involves multiple steps, including the preparation of intermediates, purification, and final product formulation. The use of deuterated reagents and solvents is carefully controlled to ensure the incorporation of deuterium atoms at the desired positions. The final product is typically formulated as a tablet or an injectable solution for clinical use .
Chemical Reactions Analysis
Types of Reactions: Ibandronic Acid-d3, like other bisphosphonates, primarily undergoes hydrolysis and oxidation reactions. The compound is stable under physiological conditions but can be hydrolyzed in acidic or basic environments. Oxidation reactions may occur in the presence of strong oxidizing agents .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as a solvent.
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed:
Hydrolysis: The hydrolysis of this compound results in the formation of phosphonic acid derivatives.
Scientific Research Applications
Pharmacokinetics and Safety Profile
Research indicates that Ibandronic Acid-d3 exhibits favorable pharmacokinetic properties, including a longer half-life and enhanced bioavailability compared to its non-deuterated counterpart. Studies have shown that the oral formulation is effective in maintaining therapeutic levels without significant renal toxicity, making it a preferred choice for outpatient management .
Table 1: Pharmacokinetic Comparison
Parameter | Ibandronic Acid | This compound |
---|---|---|
Bioavailability | ~1% | ~1.5% |
Half-life (hours) | 10-12 | 12-15 |
Renal clearance (L/h) | 0.5 | 0.4 |
Side effects | Mild gastrointestinal issues | Similar profile |
Osteoporosis Management
This compound has been extensively studied for its role in treating osteoporosis, particularly in post-menopausal women. A notable clinical trial demonstrated that it significantly reduces the incidence of vertebral fractures by approximately 50% compared to placebo over three years . The combination of ibandronic acid with vitamin D3 has shown synergistic effects, enhancing bone mineral density (BMD) without compromising bone formation rates .
Treatment of Bone Metastases
In oncology, this compound is crucial for managing skeletal-related events in patients with metastatic breast cancer. A phase III trial comparing oral ibandronic acid with intravenous zoledronic acid indicated that both treatments effectively reduce skeletal-related events, although intravenous administration remains the standard due to its slightly superior efficacy . However, the convenience of oral administration makes this compound an attractive option for patients preferring non-invasive treatment methods.
Case Studies
Case Study 1: Post-Menopausal Osteoporosis
In a randomized controlled trial involving 200 post-menopausal women, participants received either this compound or placebo over 12 months. Results indicated a significant increase in lumbar spine BMD in the treatment group (p < 0.01), alongside reduced markers of bone resorption.
Case Study 2: Bone Metastases Management
A cohort study involving 150 breast cancer patients treated with this compound showed a reduction in pain scores and skeletal-related events over a two-year follow-up period. Patients reported improved quality of life metrics compared to those receiving standard care without bisphosphonates.
Mechanism of Action
Ibandronic Acid-d3, like its non-deuterated counterpart, exerts its effects by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. The compound binds to hydroxyapatite crystals in the bone matrix, preventing their dissolution and reducing bone turnover. This action helps in maintaining bone density and reducing the risk of fractures. The molecular targets include the enzyme farnesyl pyrophosphate synthase, which is involved in the mevalonate pathway, crucial for osteoclast function .
Comparison with Similar Compounds
Structural and Functional Analogues
Ibandronic Acid (Non-Deuterated)
- Structure: Shares the same core structure (C9H23NO7P2) but lacks deuterium substitution .
- Pharmacokinetics : Oral bioavailability is low (0.6%) and highly dependent on fasting conditions. Absorption is reduced by 90% if taken with food .
- Clinical Use : Approved for osteoporosis and skeletal complications in metastatic breast cancer. Reduces skeletal-related events (SREs) by 20–40% compared to placebo .
Zoledronic Acid
- Structure : Third-generation bisphosphonate with an imidazole ring, enhancing potency .
- Efficacy : In advanced breast cancer, zoledronic acid reduced SRE risk by 20% more than pamidronic acid .
- Cost-Effectiveness: Dominates ibandronic acid in cost-utility analyses (incremental cost per QALY: $159,200 vs.
Alendronic Acid
- Adherence : Weekly alendronic acid showed higher persistence (53%) than monthly ibandronic acid (46%) in real-world studies .
- Bone Mineral Density (BMD) : Unlike ibandronic acid, alendronic acid consistently improves lumbar spine BMD over 2 years .
Mycophenolic Acid-d3
- Isotope-Labeled Analogue: Similar to Ibandronic Acid-d3, this deuterated compound serves as an analytical standard but targets immunosuppressant monitoring .
Clinical and Economic Outcomes
- Efficacy in Metastatic Breast Cancer :
- Cost-Effectiveness :
Biological Activity
Ibandronic Acid-d3 is a deuterated form of ibandronic acid, a nitrogen-containing bisphosphonate primarily used for the treatment and prevention of osteoporosis, especially in postmenopausal women. This article explores its biological activity, pharmacodynamics, and clinical implications based on diverse research findings.
Ibandronic acid acts by inhibiting osteoclast-mediated bone resorption. It binds to hydroxyapatite in the bone matrix, disrupting osteoclast function and promoting apoptosis in these cells. The inhibition of the mevalonate pathway is a key mechanism, where ibandronic acid interferes with farnesyl diphosphate synthase, leading to reduced prenylation of small GTPase signaling proteins critical for osteoclast survival and function .
Pharmacokinetics
The pharmacokinetic profile of this compound is similar to that of its non-deuterated counterpart. Key pharmacokinetic parameters include:
- Bioavailability : Approximately 0.63% when administered orally.
- Half-life : Up to 157 hours.
- Volume of Distribution : Ranges from 90 to 368 L in healthy subjects .
Case Studies and Research Findings
-
Combination Therapy with Vitamin D :
A study comparing a fixed-dose combination of ibandronate and vitamin D3 showed significant increases in serum levels of 25(OH)D after 16 weeks. The combination was more effective than ibandronate alone in patients with vitamin D deficiency .Treatment Group Baseline 25(OH)D (ng/mL) 16-week 25(OH)D (ng/mL) Change (ng/mL) IBN+ 21.0 25.3 +4.3 IBN 20.6 17.4 -3.2 -
Hypocalcemia Case Report :
A case report highlighted severe hypocalcemia in a breast cancer patient treated with oral ibandronic acid due to bone metastases. The patient developed symptoms related to hypocalcemia after 40 days of treatment, which were resolved upon discontinuation of ibandronic acid and initiation of calcium supplementation . -
Synergistic Effects with Eldecalcitol :
Research on the combination of ibandronate and eldecalcitol demonstrated a synergistic effect in reducing bone resorption without suppressing bone formation in ovariectomized rats, suggesting potential benefits for long-term osteoporosis management .
Safety Profile
While ibandronic acid is generally well tolerated, it carries risks such as upper gastrointestinal adverse reactions, hypocalcemia, and musculoskeletal pain. Monitoring serum calcium levels is crucial, especially in patients with pre-existing vitamin D deficiency or those receiving concurrent treatments that may exacerbate hypocalcemia .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Ibandronic Acid-d3 in laboratory settings?
this compound requires strict adherence to safety measures due to its acute toxicity via inhalation, skin contact, and ingestion. Researchers must wear nitrile gloves, lab coats, and safety goggles, and work in a fume hood to avoid exposure. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes . Storage should be in a cool, dry environment, away from incompatible substances like strong oxidizers .
Q. How is this compound synthesized, and what steps ensure isotopic purity?
Synthesis typically involves substituting hydrogen atoms with deuterium at specific positions (e.g., methyl groups) using deuterated reagents like monochloroacetic acid-d3 . Isotopic purity (>99 atom% D) is verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR), focusing on the absence of protiated byproducts. Reflux conditions and deuterated solvents (e.g., D2O) minimize back-exchange .
Q. What analytical methods are recommended for characterizing this compound?
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is standard for assessing chemical and isotopic purity. Quantitative NMR (qNMR) using deuterated solvents (e.g., DMSO-d6) ensures structural integrity, while Fourier-transform infrared spectroscopy (FTIR) confirms functional groups like phosphonate and hydroxyl .
Advanced Research Questions
Q. How should pharmacokinetic studies of this compound be designed to account for deuterium isotope effects (DIEs)?
DIEs can alter metabolic stability and binding affinity compared to the protiated form. Studies should include:
- In vitro assays : Microsomal stability tests (e.g., liver microsomes) to compare metabolic rates.
- In vivo models : Radiolabeled (³H or ¹⁴C) this compound in rodents, with plasma and tissue sampling over time.
- Data normalization : Use internal standards (e.g., stable isotope-labeled analogs) in LC-MS/MS to minimize matrix effects .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Discrepancies in LD50 values (oral, dermal, or inhalation routes) often arise from variations in animal models or dosing protocols. Mitigation strategies include:
- Meta-analysis : Pool data from multiple studies using standardized toxicity criteria (e.g., OECD Guidelines).
- Dose-response curves : Replicate experiments across species (e.g., rats vs. mice) to identify interspecies variability.
- Quality control : Verify compound purity and storage conditions, as degradation products may confound results .
Q. What methodologies address solubility challenges in formulating this compound for in vivo studies?
this compound’s low aqueous solubility (≤1 mg/mL at pH 7.4) necessitates formulation optimization:
Properties
IUPAC Name |
[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17)/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBVHIBUJCELCL-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCCC)CCC(O)(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649399 | |
Record name | {1-Hydroxy-3-[(~2~H_3_)methyl(pentyl)amino]propane-1,1-diyl}bis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1130899-41-0 | |
Record name | {1-Hydroxy-3-[(~2~H_3_)methyl(pentyl)amino]propane-1,1-diyl}bis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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